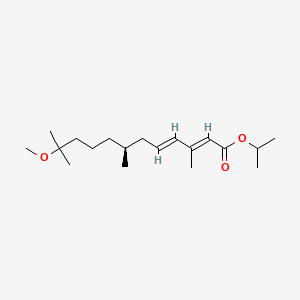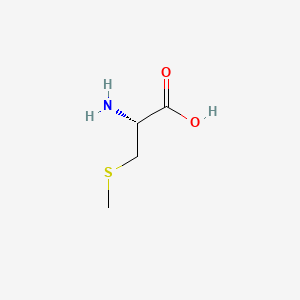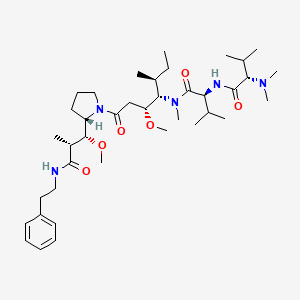![molecular formula C14H5ClF9N3O B1682160 N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide CAS No. 154563-54-9](/img/structure/B1682160.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Overview
Description
SP-100030 is a dual inhibitor of NF-κB and AP-1 transcriptional activity.
Scientific Research Applications
Inhibition of NF-κB and AP-1 Transcriptional Activity
SP-100030 is a potent dual inhibitor of NF-κB and AP-1 transcriptional activity . It blocks the production of IL-2, IL-8, and TNF-α from Jurkat T cells . This inhibition of cytokine production is selective in T cells, exhibiting minimal inhibition of cytokine production in other cell types .
Anti-Inflammatory Activity
SP-100030 has been shown to decrease arthritic severity in a mouse model of collagen-induced arthritis . This suggests potential applications in the treatment of inflammatory diseases.
Cancer Cachexia Treatment
SP-100030 has been found to ameliorate muscle wasting in a rat model of cancer cachexia . This indicates its potential use in the management of cancer-related symptoms.
Organocatalysis in Organic Chemistry
The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . Among (thio)urea-based catalysts, N,N′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea developed by Schreiner’s group has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations .
Pharmaceutical Synthesis
Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
DNA Binding Activity Reduction
SP-100030 reduces the DNA binding activity of NF-κB and downregulates NF-κB driven cytokine gene expression . This suggests potential applications in the regulation of gene expression.
Mechanism of Action
Target of Action
SP-100030, also known as N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide, is a potent inhibitor of two key transcription factors: NF-κB and activator protein-1 (AP-1) . These transcription factors play crucial roles in the regulation of immune responses and inflammation.
Mode of Action
SP-100030 interacts with its targets, NF-κB and AP-1, by inhibiting their transcriptional activation . This inhibition blocks the production of certain cytokines, including IL-2, IL-8, and TNF-alpha , in Jurkat and other T cell lines .
Biochemical Pathways
The inhibition of NF-κB and AP-1 by SP-100030 affects several biochemical pathways. These transcription factors regulate multiple aspects of innate and adaptive immune functions . By inhibiting these factors, SP-100030 suppresses the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines .
Result of Action
The inhibition of NF-κB and AP-1 by SP-100030 leads to a decrease in the production of IL-2, IL-8, and TNF-alpha in T cell lines . This results in a reduction of inflammation and immune response. In a murine model of collagen-induced arthritis, SP-100030 significantly decreased arthritis severity .
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKQBWHPQMXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



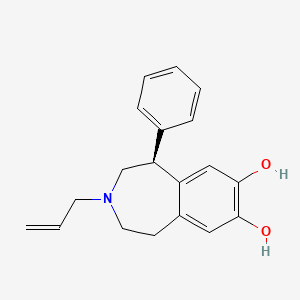

![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)
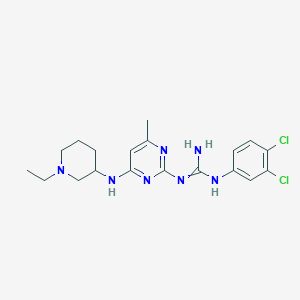
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

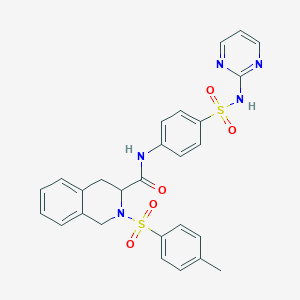
![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
